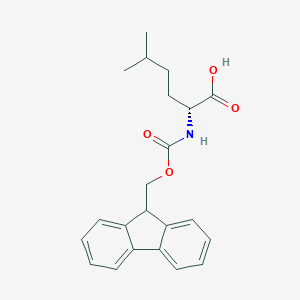

Fmoc-D-homoleucine

概要

説明

Fmoc-D-homoleucine is a white solid with a molecular formula of C22H25NO4 and a molecular weight of 367.44 . It is often used in organic synthesis .

Synthesis Analysis

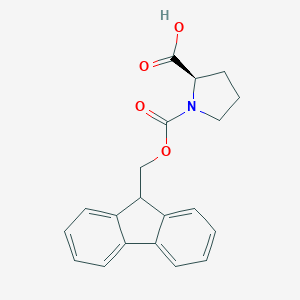

Fmoc-D-homoleucine is synthesized using Fmoc-based solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

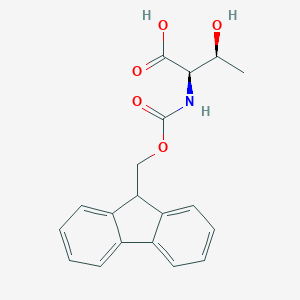

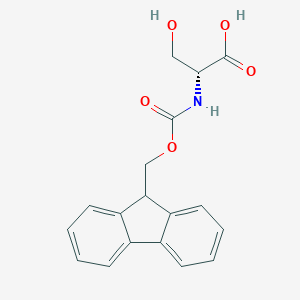

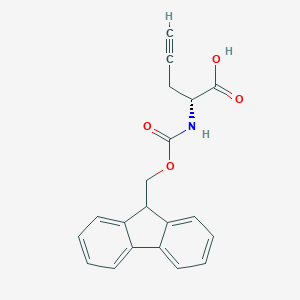

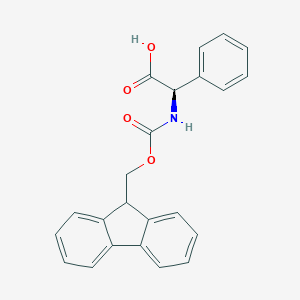

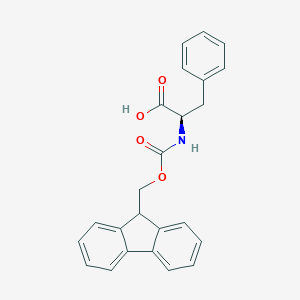

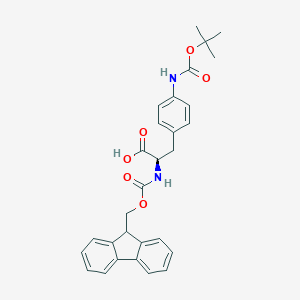

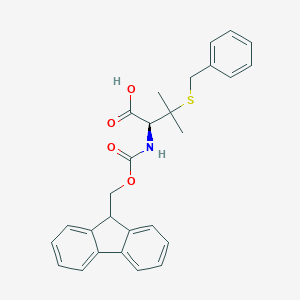

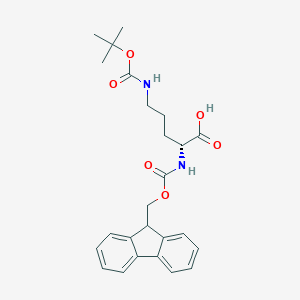

The molecular structure of Fmoc-D-homoleucine is represented by the molecular formula C22H25NO4 . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The Fmoc group in Fmoc-D-homoleucine is a base-labile protecting group used in organic synthesis . It is used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis . The Fmoc group is removed with a piperidine solution .Physical And Chemical Properties Analysis

Fmoc-D-homoleucine is a white solid with a molecular weight of 367.44 . It should be stored at 0-8 °C .科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

- Scientific Field : Biochemistry and Peptide Therapeutics .

- Summary of Application : Fmoc-D-homoleucine is used in the synthesis of peptides, which are biomolecules with several biological activities. Synthetic peptides are used for various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, and disease biomarkers .

- Methods of Application : The Fmoc group is used as a temporary protection for the amino group during peptide synthesis. The peptide bond is formed by coupling reagents, and the Fmoc group is removed (deprotected) in the next step. This process is repeated for each amino acid in the peptide sequence .

Hydrogel Formation

- Scientific Field : Biomedical Engineering .

- Summary of Application : Fmoc-D-homoleucine can be used in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- Methods of Application : The Fmoc group contributes to the self-assembling properties of the peptides, which allows them to form a hydrogel in aqueous solution .

- Results or Outcomes : The resulting hydrogel can be used as a scaffold for tissue engineering, supporting cell adhesion, survival, and duplication .

Biomedical Applications

- Scientific Field : Biomedical Sciences .

- Summary of Application : Fmoc-D-homoleucine is used in the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .

- Methods of Application : The Fmoc group contributes to the self-assembling properties of the peptides, which allows them to form a hydrogel in aqueous solution .

- Results or Outcomes : The resulting hydrogel fully supports cell adhesion, survival, and duplication. These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .

pH-Controlled Ambidextrous Gelation

- Scientific Field : Material Science .

- Summary of Application : An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .

- Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Self-Supporting Hydrogels for Biomedical Applications

- Scientific Field : Biomedical Sciences .

- Summary of Application : Fmoc-D-homoleucine is used in the formation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications .

- Methods of Application : The Fmoc group contributes to the self-assembling properties of the peptides, which allows them to form a hydrogel in aqueous solution .

- Results or Outcomes : The resulting hydrogel fully supports cell adhesion, survival, and duplication. These results describe a gelification process, allowed only by the correct balancing among aggregation forces within the peptide sequences .

pH-Controlled Ambidextrous Gelation

- Scientific Field : Material Science .

- Summary of Application : An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .

- Methods of Application : The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .

- Results or Outcomes : The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQOPBFLFQOJJ-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373255 | |

| Record name | Fmoc-D-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-homoleucine | |

CAS RN |

204320-60-5 | |

| Record name | Fmoc-D-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

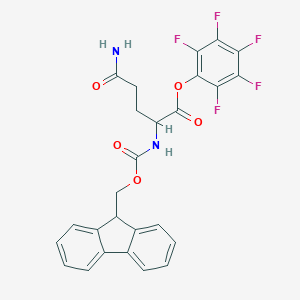

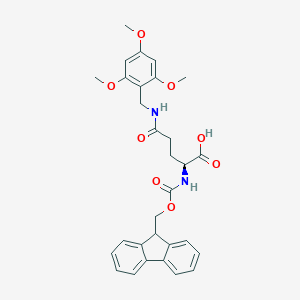

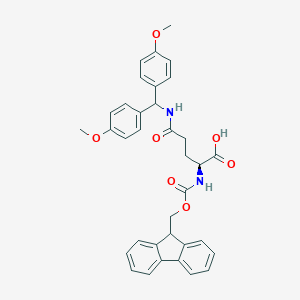

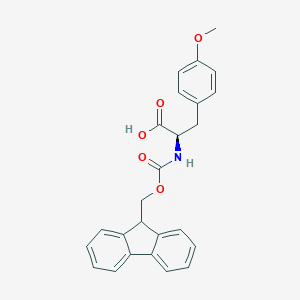

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。